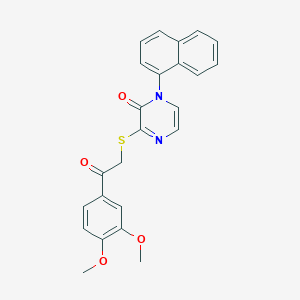

3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-naphthalen-1-ylpyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c1-29-21-11-10-17(14-22(21)30-2)20(27)15-31-23-24(28)26(13-12-25-23)19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJWVUPKWHACOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrazine with an acylating agent.

Introduction of the Naphthalene Ring: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the naphthalene moiety to the pyrazinone core.

Attachment of the Dimethoxyphenyl Group: This can be done via a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced using a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

Catalyst Optimization: Using catalysts to improve reaction efficiency.

Process Scaling: Adapting laboratory-scale reactions to industrial-scale production.

Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Research indicates that pyrazine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one have shown effectiveness against various pathogens. For instance, studies on related pyrazole derivatives demonstrated significant antifungal activity against phytopathogenic fungi, suggesting potential applications in agricultural chemistry .

- Anticancer Properties : Pyrazine derivatives have been investigated for their anticancer potential. Some studies have reported that modifications to the pyrazine ring can enhance cytotoxicity against cancer cell lines. The presence of the naphthalene group may also play a role in increasing the compound's efficacy by interacting with cellular targets involved in cancer progression .

Neurological Research

Emerging studies suggest that certain pyrazine compounds could have neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds may exert their effects. Investigations into the neuroprotective properties of similar structures indicate that they might aid in the treatment of neurodegenerative diseases .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy. Research has shown that related compounds can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage .

Case Studies

Mechanism of Action

The mechanism by which 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazinone core might inhibit enzyme activity by binding to the active site, while the aromatic groups could enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Pyrazinone Derivatives with Varied Substituents

Pyrazinone derivatives with distinct substituents exhibit notable differences in physicochemical and biological properties:

Key Observations :

- The target compound’s naphthalen-1-yl group may confer higher melting points compared to indole-substituted analogs (e.g., 259°C vs. 227–230°C for a pyrazolo-pyrimidine derivative in ) .

- Thioether linkages (common in –3) enhance structural diversity but may influence solubility and metabolic stability .

Impact of Aromatic Substituents

- Dimethoxyphenyl vs. Fluorophenyl: Difluorophenyl-substituted pyrazinones () show higher purity (99.7%) and may exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity .

Thioether-Containing Compounds

Thioether linkages are recurrent in bioactive compounds:

- Compound 22 (): Features a pyrimidinone core with a 3-(dimethylamino)propoxy group, synthesized under nitrogen protection. This highlights the versatility of sulfur-based linkages in medicinal chemistry .

- Thieno[2,3-d]pyrimidin-4(3H)-one (): Shares a naphthalenylmethylthio group but differs in core structure, suggesting divergent biological applications (e.g., kinase inhibition vs. apoptosis modulation) .

Toxicity and Computational Predictions

- Triazole-thioacetic acids () : Predicted acute toxicity via GUSAR software indicates substituent-dependent safety profiles. The target compound’s dimethoxyphenyl group may reduce toxicity compared to halogenated analogs .

Biological Activity

3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1223821-66-6, contains multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor effects, supported by relevant studies and data.

The molecular formula of the compound is , with a molecular weight of 466.5 g/mol. Its structure includes a pyrazinone core, which is known for various biological activities.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazinones exhibit significant antimicrobial properties. For instance, research has shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Related Pyrazinone Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Klebsiella pneumoniae | 32 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

| This compound | TBD |

The specific MIC values for the compound are yet to be determined but are expected to be comparable to those of other pyrazinone derivatives based on structural similarities.

2. Anti-inflammatory Activity

Pyrazole derivatives have been documented to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . The presence of methoxy groups in the structure may enhance these effects by increasing lipophilicity and facilitating better interaction with biological membranes.

3. Antitumor Activity

The antitumor potential of pyrazinone derivatives has been extensively studied. These compounds have shown inhibitory effects on various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest . The specific activity of this compound against specific cancer types remains to be fully elucidated but is anticipated due to its structural features.

Table 2: Summary of Antitumor Studies on Pyrazole Derivatives

| Study Reference | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 |

| Study B | HeLa (Cervical Cancer) | 10 |

| Study C | A549 (Lung Cancer) | TBD |

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings. For example, a study evaluating a series of pyrazole compounds demonstrated significant anticancer activity in vitro against human cancer cell lines . Another study focused on the synthesis and characterization of similar compounds revealed promising results in antimicrobial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.